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A Technical Guide on the Discovery and History of a Potent Monoamine Oxidase Inhibitor

Abstract

Tranylcypromine (trans-2-phenylcyclopropylamine), a potent, non-selective, and irreversible
monoamine oxidase inhibitor (MAOI), represents a significant milestone in the history of
psychopharmacology. Initially synthesized in 1948 as a structural analog of amphetamine with
the intent of developing a novel central nervous system stimulant, its profound antidepressant
properties, rooted in the inhibition of monoamine oxidase (MAQO), were not discovered until over
a decade later in 1959.[1][2] This guide provides a comprehensive technical overview of the
discovery, mechanism of action, and early clinical development of tranylcypromine. It details
the experimental methodologies that were pivotal in elucidating its function and presents a
guantitative summary of early clinical trial data. The information is tailored for researchers,
scientists, and drug development professionals, offering an in-depth perspective on the
scientific journey of this enduring therapeutic agent.

Discovery and Historical Context

The story of tranylcypromine's emergence as an antidepressant is a classic example of
serendipity in drug discovery. Synthesized in 1948 by Burger and Yost, its initial development
was aimed at creating a new central nervous system stimulant, leveraging its structural
similarity to amphetamine.[3] For the first decade of its existence, its potential as an
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antidepressant remained unrecognized. Initial clinical investigations even explored its use as a
nasal decongestant, a therapeutic avenue that proved to be ineffective.[2]

The turning point came in 1959 when its potent monoamine oxidase-inhibiting properties were
discovered.[1] This discovery repositioned tranylcypromine within the first generation of
antidepressant medications.[2] Unlike other MAOIs of the time, such as iproniazid, which were
hydrazine derivatives, tranylcypromine's non-hydrazine structure was thought to offer a more
acceptable therapeutic index.[4] It was introduced commercially in the United Kingdom in 1960
and received approval in the United States in 1961 under the brand name Parnate.[4]

However, the early years of its clinical use were challenging. In 1964, reports of severe
hypertensive crises, some leading to subarachnoid hemorrhage and death, emerged in
patients taking the drug.[2] This led to intensive investigations that uncovered the critical food-
drug interaction with tyramine, a pressor amine found in aged and fermented foods.[2] This
discovery was a landmark event in pharmacology, establishing the necessity of dietary
restrictions for all non-selective MAOIs and transforming the understanding of drug-food
interactions.

Mechanism of Action: Monoamine Oxidase
Inhibition

Tranylcypromine exerts its primary therapeutic effect through the non-selective and irreversible
inhibition of monoamine oxidase (MAQ).[4] MAO is a crucial enzyme responsible for the

breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine
in the brain.[5]

There are two main isoforms of this enzyme, MAO-A and MAO-B. MAO-A preferentially
metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine.
Tranylcypromine inhibits both isoforms, leading to a global increase in the synaptic availability
of these key neurotransmitters, which is believed to be the underlying mechanism of its
antidepressant effect.[4]

The inhibition is irreversible because tranylcypromine forms a stable, covalent bond with the
enzyme.[6] Consequently, the restoration of MAO activity is dependent on the synthesis of new
enzyme molecules, a process that can take several days to weeks.[4] This explains the
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prolonged pharmacodynamic effects of the drug despite its relatively short plasma half-life of
about 2.5 hours.[4]
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Caption: Mechanism of action of Tranylcypromine.

Quantitative Data from Early Clinical Trials

The early clinical evaluation of tranylcypromine in the 1960s established its efficacy as an
antidepressant, demonstrating its superiority over placebo and comparability to tricyclic
antidepressants (TCAs), another prominent class of antidepressants at the time. A meta-
analysis of these early controlled trials provides valuable quantitative insights into its
therapeutic effects.[7]
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Note: The meta-analysis by Ricken et al. (2017) provides responder numbers for the
Bartholomew (1962) study but not for the Spear et al. (1964) study, although it was included in
their analysis.

A review of 130 cases treated with tranylcypromine in the early 1960s reported the following
side effects:
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Side Effect Percentage of Patients
Insomnia 25%

Hypotension 15%

Dizziness 12%

Dry Mouth 10%

Nausea 8%

Headache 7%

Agitation 6%

Constipation

5%

Experimental Protocols

The elucidation of tranylcypromine's mechanism of action and its clinical efficacy relied on

several key experimental protocols of the era.

Original Synthesis of 2-Phenylcyclopropylamine

The original synthesis of tranylcypromine was reported by Burger and Yost in 1948. The

following is a summary of the likely experimental protocol based on their publication and

subsequent standard organic chemistry techniques.

Objective: To synthesize trans-2-phenylcyclopropylamine.

Materials:

Styrene

Ethyl diazoacetate

Anhydrous copper sulfate

Sodium hydroxide

© 2025 BenchChem. All rights reserved.

5/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Ethanol

e Hydrochloric acid

e Thionyl chloride

e Sodium azide

e Toluene

o Diethyl ether

Procedure:

o Cyclopropanation: Styrene is reacted with ethyl diazoacetate in the presence of a catalyst,
such as anhydrous copper sulfate, to yield ethyl 2-phenylcyclopropanecarboxylate. This
reaction produces a mixture of cis and trans isomers.

e Hydrolysis: The resulting ester mixture is hydrolyzed using a solution of sodium hydroxide in
agueous ethanol to yield 2-phenylcyclopropanecarboxylic acid.

e |somer Separation (if necessary): The cis and trans isomers of the carboxylic acid can be
separated by fractional crystallization.

o Conversion to Acid Chloride: The trans-2-phenylcyclopropanecarboxylic acid is treated with
thionyl chloride to form the corresponding acid chloride.

o Curtius Rearrangement: The acid chloride is then reacted with sodium azide in a solvent like
toluene. This is followed by heating, which initiates the Curtius rearrangement to form the
isocyanate.

o Hydrolysis of Isocyanate: The isocyanate is hydrolyzed with aqueous acid (e.g., hydrochloric
acid) to yield the desired product, trans-2-phenylcyclopropylamine.

 Purification: The final product is purified by distillation under reduced pressure.
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Caption: Original synthesis workflow of Tranylcypromine.

In Vitro Monoamine Oxidase Inhibition Assay
(Spectrophotometric Method)

A common method in the 1960s to measure MAO activity was a spectrophotometric assay
based on the rate of disappearance of kynuramine.[4]

Obijective: To determine the in vitro inhibitory effect of tranylcypromine on MAO activity.

Materials:

Rat liver mitochondria (as a source of MAO)

Phosphate buffer (pH 7.4)

Kynuramine dihydrobromide (substrate)

Tranylcypromine

Spectrophotometer

Procedure:

e Enzyme Preparation: Rat liver is homogenized in a suitable buffer and subjected to
differential centrifugation to isolate the mitochondrial fraction, which is rich in MAO. The
mitochondrial pellet is resuspended in phosphate buffer.
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Assay Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing
phosphate buffer and the rat liver mitochondrial suspension.

Pre-incubation with Inhibitor: Tranylcypromine, at various concentrations, is added to the
assay mixture and pre-incubated for a specific period (e.g., 10-15 minutes) to allow for the
interaction between the inhibitor and the enzyme.

Initiation of Reaction: The reaction is initiated by the addition of kynuramine.

Spectrophotometric Measurement: The decrease in absorbance at 360 nm, which
corresponds to the conversion of kynuramine to 4-hydroxyquinoline, is monitored over time
using a spectrophotometer.

Data Analysis: The rate of the reaction is calculated from the change in absorbance over
time. The percentage of inhibition at each tranylcypromine concentration is determined by
comparing the reaction rate in the presence of the inhibitor to the rate in a control sample
without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50%
inhibition) is then calculated.
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Caption: In vitro MAO inhibition assay workflow.

In Vivo Assessment of MAO Inhibition in Rats
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The in vivo effects of tranylcypromine on MAO activity and monoamine levels were crucial for

understanding its pharmacological profile.

Objective: To measure the effect of tranylcypromine administration on brain monoamine levels

in rats.

Materials:

Male Sprague-Dawley rats
Tranylcypromine

Saline solution (vehicle control)
Dissection tools

Homogenizer

Centrifuge

High-performance liquid chromatography (HPLC) with electrochemical detection (or
fluorometric methods common at the time)

Procedure:

Animal Dosing: A cohort of rats is administered tranylcypromine (e.g., via intraperitoneal
injection) at a specific dose. A control group receives a saline injection.

Time Course: Animals are sacrificed at various time points after drug administration (e.g., 1,
4, 24 hours).

Brain Tissue Extraction: The brains are rapidly removed and dissected on ice to isolate
specific regions of interest (e.g., striatum, hippocampus, cortex).

Tissue Homogenization: The brain tissue is homogenized in a suitable acidic solution (e.g.,
perchloric acid) to precipitate proteins and preserve the monoamines.

Centrifugation: The homogenate is centrifuged to pellet the precipitated proteins.
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e Supernatant Analysis: The supernatant, containing the monoamines, is collected and
analyzed using HPLC with electrochemical detection or a fluorometric assay to quantify the
levels of serotonin, norepinephrine, dopamine, and their metabolites.

o Data Analysis: The monoamine levels in the tranylcypromine-treated animals are compared
to those in the control group to determine the effect of the drug.

Conclusion

The discovery and development of tranylcypromine mark a pivotal chapter in the history of
antidepressant therapy. Its journey from an amphetamine analog to a potent MAOI was driven
by serendipitous observation and rigorous scientific investigation. The early experimental work,
conducted with the methods of the time, successfully elucidated its fundamental mechanism of
action and established its clinical efficacy. While the advent of newer classes of
antidepressants with more favorable side-effect profiles has relegated tranylcypromine to a
second or third-line treatment for depression, it remains an important therapeutic option,
particularly for treatment-resistant cases. The story of tranylcypromine serves as a powerful
reminder of the often-unpredictable path of drug discovery and the enduring value of
foundational pharmacological research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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